molecular formula C5H6ClN5 B14502821 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride CAS No. 64821-93-8

2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride

Cat. No.: B14502821
CAS No.: 64821-93-8
M. Wt: 171.59 g/mol
InChI Key: LACSFNGTDKPJMO-UHFFFAOYSA-N
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Description

2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride typically involves the condensation of 5-amino-1H-1,2,4-triazole with 2-chloro-3-formylquinoline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazolopyrimidine core. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride is unique due to its fused triazole and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

64821-93-8

Molecular Formula

C5H6ClN5

Molecular Weight

171.59 g/mol

IUPAC Name

2-methyltriazolo[4,5-d]pyrimidine;hydrochloride

InChI

InChI=1S/C5H5N5.ClH/c1-10-8-4-2-6-3-7-5(4)9-10;/h2-3H,1H3;1H

InChI Key

LACSFNGTDKPJMO-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C=NC=NC2=N1.Cl

Origin of Product

United States

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